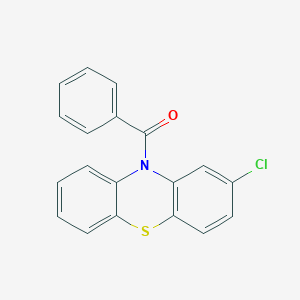

10-benzoyl-2-chloro-10H-phenothiazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-benzoyl-2-chloro-10H-phenothiazine is a useful research compound. Its molecular formula is C19H12ClNOS and its molecular weight is 337.8g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that phenothiazine derivatives, including 10-benzoyl-2-chloro-10H-phenothiazine, exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit histone deacetylase (HDAC) enzymes, particularly HDAC6, which plays a crucial role in cancer progression. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines by modulating gene expression related to cell cycle regulation and apoptosis pathways .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | HDAC6 inhibition and apoptosis induction |

| MCF-7 | 4.5 | Cell cycle arrest and apoptosis |

| A549 | 6.0 | Modulation of p53 signaling |

Photodynamic Therapy

The compound has also been explored for its potential use in photodynamic therapy (PDT), a treatment modality that utilizes light-sensitive compounds to produce reactive oxygen species upon light activation. Research indicates that this compound can be activated by specific wavelengths of light, leading to localized oxidative stress in tumor cells, thereby enhancing therapeutic efficacy while minimizing damage to surrounding healthy tissues .

Case Study: Photodynamic Efficacy

In a controlled study involving animal models, the application of this compound in PDT resulted in significant tumor reduction compared to untreated controls. The study highlighted the compound's ability to selectively target cancer cells while sparing normal tissues, indicating its potential as a safe therapeutic agent .

Neuroprotective Effects

Emerging evidence suggests that phenothiazine derivatives may possess neuroprotective properties. Studies have indicated that this compound can mitigate oxidative stress-induced neuronal cell death, possibly through the modulation of antioxidant pathways and inhibition of apoptotic signaling cascades . This finding opens avenues for further research into its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 10-benzoyl-2-chloro-10H-phenothiazine?

The synthesis of 10-benzoyl derivatives of phenothiazine typically involves nucleophilic substitution or Friedel-Crafts acylation. For example:

- Step 1 : React 2-chloro-10H-phenothiazine with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Step 2 : Purify the crude product via column chromatography using a gradient elution (e.g., hexane/ethyl acetate).

- Validation : Confirm the benzoyl group incorporation via ¹H NMR (e.g., aromatic proton shifts at δ 7.4–8.2 ppm) and mass spectrometry (e.g., [M+H]⁺ peak matching theoretical molecular weight) .

Q. How can researchers validate the structural integrity of this compound?

- NMR Spectroscopy : Compare experimental ¹³C NMR data with computed spectra (e.g., carbonyl carbon resonance at ~170 ppm for the benzoyl group) .

- X-ray Crystallography : Resolve the crystal structure to confirm bond lengths (e.g., C=O bond ~1.21 Å) and dihedral angles between the phenothiazine core and benzoyl substituent .

- Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What conformational insights can crystallographic data provide for this compound?

Crystal structure analysis reveals:

- Triclinic Packing : Unit cell parameters (e.g., a = 8.19 Å, b = 8.24 Å, c = 12.81 Å) and angles (α = 81.6°, β = 81.4°, γ = 66.6°) .

- Intramolecular Interactions : Hydrogen bonding between the benzoyl carbonyl oxygen and adjacent aromatic protons stabilizes the planar conformation .

- Implications : Conformational rigidity may influence photophysical properties or receptor binding in biological studies.

Q. How can structure-activity relationships (SAR) be investigated for this compound in medicinal chemistry?

- Methodology :

- Synthetic Modifications : Introduce substituents at the benzoyl group (e.g., nitro, methoxy) to assess electronic effects on bioactivity .

- Biological Assays : Test derivatives for inhibitory activity against targets like histone deacetylases (HDACs) using enzyme-linked immunosorbent assays (ELISA) .

- Computational Modeling : Perform molecular docking to predict binding affinities with HDAC isoforms (e.g., HDAC6) .

Q. What experimental design principles apply to optimizing reaction yields for this compound?

- Factorial Design : Use a 2³ factorial matrix to evaluate variables:

- Response Surface Methodology (RSM) : Identify optimal conditions for maximum yield (e.g., 2.5 equiv AlCl₃, 60°C, 8 hours).

- Statistical Validation : Apply ANOVA to confirm significance (p < 0.05) of factors .

Q. Methodological Considerations

Q. How should researchers address discrepancies in spectroscopic data during structural characterization?

- Contradiction Analysis :

- Case Study : If unexpected peaks appear in NMR, conduct 2D-COSY to distinguish between regioisomers or oxidation products .

Q. What protocols ensure reproducibility in biological evaluations of this compound?

Properties

Molecular Formula |

C19H12ClNOS |

|---|---|

Molecular Weight |

337.8g/mol |

IUPAC Name |

(2-chlorophenothiazin-10-yl)-phenylmethanone |

InChI |

InChI=1S/C19H12ClNOS/c20-14-10-11-18-16(12-14)21(15-8-4-5-9-17(15)23-18)19(22)13-6-2-1-3-7-13/h1-12H |

InChI Key |

GEWSWDQRMYUYDV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.